molecular formula C8H14N2O B1387665 1,4-Diazabicyclo[4.3.1]decan-2-one CAS No. 1000577-75-2

1,4-Diazabicyclo[4.3.1]decan-2-one

Cat. No.: B1387665
CAS No.: 1000577-75-2
M. Wt: 154.21 g/mol
InChI Key: HNPSMBCDYXUULM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[4.3.1]decan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[4.3.1]decan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diazabicyclo[4.3.1]decan-2-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,4-diazabicyclo[4.3.1]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-5-9-4-7-2-1-3-10(8)6-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPSMBCDYXUULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(=O)N(C1)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659975
Record name 1,4-Diazabicyclo[4.3.1]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-75-2
Record name 1,4-Diazabicyclo[4.3.1]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 2
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 3
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 4
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 5
1,4-Diazabicyclo[4.3.1]decan-2-one
Reactant of Route 6
1,4-Diazabicyclo[4.3.1]decan-2-one

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